(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride
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Overview
Description
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride is a chemical compound with significant interest in various scientific fields. This compound is a derivative of isoquinoline, a heterocyclic aromatic organic compound. The presence of a chlorine atom and a carboxylic acid group in its structure makes it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 7-chloro-1,2,3,4-tetrahydroisoquinoline.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by reacting with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
(3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride has diverse applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
7-chloro-1,2,3,4-tetrahydroisoquinoline: Lacks the carboxylic acid group.
1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid: Lacks the chlorine atom.
7-chloroisoquinoline: Lacks the tetrahydro structure and carboxylic acid group.
Uniqueness
The presence of both the chlorine atom and the carboxylic acid group in (3S)-7-chloro-1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid hydrochloride makes it unique compared to its analogs
Properties
CAS No. |
2613299-26-4 |
---|---|
Molecular Formula |
C10H11Cl2NO2 |
Molecular Weight |
248.1 |
Purity |
95 |
Origin of Product |
United States |
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